molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3

Thieno[3,2-b]pyridine

Cat. No.: B153574
CAS No.: 272-67-3
M. Wt: 135.19 g/mol
InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine is a heterocyclic compound that consists of a thiophene ring fused to a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structural framework of this compound makes it a valuable scaffold in medicinal chemistry and drug design.

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have shown a wide range of pharmacological and biological utility . They have been reported as inhibitors of Pim-1 kinase and multidrug resistance modulators . These targets play crucial roles in cellular processes such as cell growth and survival, making them important in the context of diseases like cancer .

Mode of Action

The mode of action of this compound is believed to involve the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme . This enzyme plays a key role in intracellular signal transduction, and its inhibition can lead to changes in cellular processes, potentially contributing to the compound’s observed pharmacological effects .

Biochemical Pathways

These pathways are involved in a variety of cellular processes, including cell growth and differentiation, and their disruption could lead to the downstream effects observed with this compound treatment .

Pharmacokinetics

Structure-activity relationship (sar) studies have shown that modifications to the this compound core can improve its potency, suggesting that these alterations may also influence its adme properties .

Result of Action

This compound derivatives have demonstrated a range of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and its impact on associated biochemical pathways .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones . Another method involves the multicomponent synthesis starting from compounds like 3-cyanopyridine-2-thiolate .

Industrial Production Methods: Industrial production of this compound derivatives often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound derivatives to their corresponding dihydro or tetrahydro forms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated derivatives can undergo substitution reactions with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include functionalized this compound derivatives with potential biological activities.

Scientific Research Applications

Thieno[3,2-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thieno[3,2-b]pyridine can be compared with other similar heterocyclic compounds, such as:

Uniqueness: this compound stands out due to its specific fusion pattern, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

thieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCNCCRPKTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480597
Record name thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-67-3
Record name Thieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.69 g of 7-Bromo-thieno[3,2-b]pyridine (17 mmol) is dissolved in 20 ml of dry THF and cooled to −78° C. 21.2 ml of n-BuLi 1.6M in hexane (34 mmol) is added slowly to the mixture at −78° C. and stirred at −78° C. for 20 min, and 20 ml of MeOH/H2O=1/1 is added and stirred at room temperature for 1 h. The reaction mixture is extracted with CHCl2. The separated CH2Cl2 layer is washed with sat. NaCl, dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane→Hexane:AcOEt=−10:1) to give 1.44 g of the title compound. Yield 62%. mass spectrum (m/e): 136 (M+1); 1H-NMR (CDCl3): 8.73 (m, 1H), 8.22 (m, 1H), 7.79 (m, 1H), 7.61 (m, 1H), 7.29 (m, 1H) ppm.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

The dihydrothienopyridine (5; 3.0 g) and a catalytic amount of palladium on carbon (5% by weight, 0.15 g) were combined neat in a flask with a magnetic stir bar. A sand bath was equilibrated to 220°-250° C. and the reaction, stirring under a nitrogen atmosphere, was set in the sand bath until TLC examination indicated consumption of starting material (typically 20-40 min). The crude reaction mixture was allowed to cool to room temperature and was purified by flash chromatography in 5% ethanol/chloroform yielding 1.34 g (45%) of compound 4.
Name
dihydrothienopyridine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve 7-bromo-thieno[3,2-b]pyridine (3.69 g, 17 mmol) in dry THF (20 mL) and cool to −78° C. Add n-BuLi (1.6 M in hexane, 21.2 mL, 34 mmol) slowly to the mixture at −78° C. and stir at −78° C. for 20 min. Add MeOH/H2O=1/1 (20 mL) and stir at room temperature for 1 h. Extract the reaction mixture with CH2Cl2. Wash the organic portion with saturated NaCl solution, dry over Na2SO4, and evaporate. Purify the resulting residue using silica gel chromatography, eluting with 100% hexane to hexane:ethyl acetate=10:1 to give the title compound (1.44 g, 62%). ES/MS m/z 136 (M+1)+.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1/1
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 7-chlorothieno[3,2-b]pyridine (500 mg, 2.95 mmol) and zinc (193 mg, 2.95 mmol) in acetic acid (5 mL) was stirred at room temperature for 3 days, followed by stirring at 50° C. for 5 hours. The solvent was removed in vacuo and the residue was dissolved in DCM (200 mL) and extracted with 1N NaOH (500 mL). The aqueous layer was washed again with DCM (2×200 mL). The organic layers were combined, dried over Na2SO4, and the solvent was removed in vacuo to yield the title compound as a yellow oil, which was used without further purification. ESI-MS m/z [M+H]+ calc'd for C7H5NS, 136. found, 136.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
193 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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